molecular formula C24H27NO6 B13393478 N-Boc-O5-fluorenylmethyl-D-glutamic acid

N-Boc-O5-fluorenylmethyl-D-glutamic acid

Cat. No.: B13393478
M. Wt: 425.5 g/mol
InChI Key: RCQRXYWDDVULAP-UHFFFAOYSA-N
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Description

Boc-Glu(Ofm)-OH, also known as (S)-5-((9H-fluoren-9-yl)methoxy)-4-(tert-butoxycarbonylamino)-5-oxopentanoic acid, is a compound used primarily in peptide synthesis. It is a derivative of glutamic acid, modified with a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) group. These protecting groups are commonly used in organic synthesis to protect functional groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Glu(Ofm)-OH typically involves the protection of the amino and carboxyl groups of glutamic acid. The Boc group is introduced to protect the amino group, while the Fmoc group is used to protect the carboxyl group. The synthesis can be carried out using standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Industrial Production Methods

Industrial production of Boc-Glu(Ofm)-OH involves large-scale synthesis using automated peptide synthesizers. These machines can perform multiple cycles of amino acid addition, deprotection, and washing, allowing for efficient and high-throughput production of peptides and their derivatives .

Chemical Reactions Analysis

Types of Reactions

Boc-Glu(Ofm)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA for Boc removal, piperidine for Fmoc removal.

    Coupling: DIC and HOBt for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis. The final product is typically purified using high-performance liquid chromatography (HPLC) to obtain the desired peptide with high purity .

Scientific Research Applications

Boc-Glu(Ofm)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Glu(Ofm)-OH is primarily related to its role as a protected amino acid derivative in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions at other functional groups. The deprotection steps remove these groups, enabling the formation of peptide bonds and the synthesis of the desired peptide sequence .

Comparison with Similar Compounds

Boc-Glu(Ofm)-OH can be compared with other protected amino acid derivatives, such as:

    Boc-Glu(OBzl)-OH: Similar to Boc-Glu(Ofm)-OH but with a benzyl (Bzl) protecting group instead of Fmoc.

    Fmoc-Glu(OtBu)-OH: Uses a tert-butyl (OtBu) protecting group instead of Boc.

    Boc-Glu(OAll)-OH: Uses an allyl (OAll) protecting group instead of Fmoc.

Uniqueness

Boc-Glu(Ofm)-OH is unique due to the combination of Boc and Fmoc protecting groups, which provide orthogonal protection. This allows for selective deprotection and coupling reactions, making it a versatile building block in peptide synthesis .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQRXYWDDVULAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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